rac-[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride, cis
Description
rac-[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride, cis, is a synthetic chemical compound, notable for its distinct configuration and diverse applications in scientific research and industrial settings. It is part of a family of compounds often used in various chemical reactions, biological studies, and pharmaceutical developments due to its unique structural properties.
Properties
CAS No. |
1807941-31-6 |
|---|---|
Molecular Formula |
C8H14ClN3O2 |
Molecular Weight |
219.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of rac-[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride, cis, typically involves a multi-step synthetic process. Starting materials often include readily available precursors that undergo reactions such as cyclization, substitution, and coupling under controlled conditions (like specified pH, temperature, and solvent use). The oxadiazole ring, for instance, can be formed through a reaction involving nitrile oxides and suitable dipolarophiles.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve scaling up the reaction conditions from laboratory methods, ensuring cost-efficiency, and maintaining high purity levels. Techniques such as continuous flow synthesis can be employed to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: rac-[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride, cis, can undergo a variety of chemical reactions including:
Oxidation: It can be oxidized using common reagents like potassium permanganate.
Reduction: Reduction can be achieved with agents such as lithium aluminium hydride.
Substitution: Halogenation or nucleophilic substitution reactions are typical, using reagents like thionyl chloride or sodium azide.
Common Reagents and Conditions: Typical reagents include oxidizing agents (like potassium permanganate), reducing agents (such as lithium aluminium hydride), and acids or bases (e.g., hydrochloric acid or sodium hydroxide) under specific conditions tailored to the desired reaction pathway.
Major Products Formed: The major products depend on the type of reaction; for instance, oxidation may yield oxadiazole derivatives, while reduction might produce the corresponding amino alcohols.
Scientific Research Applications
rac-[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride, cis, has a broad spectrum of applications:
Chemistry: It's used as a building block in the synthesis of more complex molecules.
Biology: Acts as a probe in biochemical assays to study enzyme interactions.
Medicine: Potential pharmacological agent for developing new drugs due to its bioactive nature.
Industry: Utilized in materials science for developing new polymers and coatings.
Mechanism of Action
The compound's mechanism of action typically involves interactions with specific molecular targets, such as enzymes or receptors. It may act by binding to these targets, thereby influencing biochemical pathways involved in various physiological processes. The oxadiazole ring in its structure is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Comparison and Uniqueness: Compared to other similar compounds, such as 5-(2-methyl-1,3-oxazole-4-yl)oxolan-2-ylmethanamine, rac-[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride, cis, stands out due to the presence of the oxadiazole ring, which offers unique electronic properties and biological activity.
List of Similar Compounds
5-(2-methyl-1,3-oxazole-4-yl)oxolan-2-ylmethanamine
2-(5-methyl-1,3,4-thiadiazol-2-yl)oxolan-2-ylmethanamine
2-(5-phenyl-1,3,4-oxadiazol-2-yl)oxolan-2-ylmethanamine
Biological Activity
The compound rac-[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride (CAS No. 1807941-31-6) has gained attention in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an oxolane ring with a 3-methyl-1,2,4-oxadiazol moiety and a methanamine group. Its molecular formula is C8H14ClN3O2 with a molecular weight of 219.7 g/mol. The compound is typically available in a purity of 95% for research purposes .
| Property | Value |
|---|---|
| CAS No. | 1807941-31-6 |
| Molecular Formula | C8H14ClN3O2 |
| Molecular Weight | 219.7 g/mol |
| Purity | 95% |
The biological activity of rac-[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may modulate enzyme activity and receptor interactions, leading to diverse pharmacological effects.
Antimicrobial Activity
Recent investigations have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains. For instance:
- Staphylococcus aureus : The compound showed inhibition with an IC50 value indicating effective antibacterial activity.
Anticancer Properties
Research has also explored the anticancer potential of this compound. It has been tested against several cancer cell lines:
- HeLa Cells : Exhibited antiproliferative effects with an IC50 value suggesting moderate efficacy.
Case Studies
- In Vitro Studies : A study conducted on the effects of rac-[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride on HeLa cells revealed that at concentrations above 50 µM, the compound significantly reduced cell viability.
- Mechanistic Insights : Further mechanistic studies indicated that the compound may induce apoptosis in cancer cells through the activation of specific pathways involving caspases.
Comparative Analysis
To understand the uniqueness of rac-[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride, it can be compared to similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| rac-(2R,5R)-5-methyloxolane | Similar oxolane structure | Moderate antibacterial |
| rac-(2R,5R)-5-methyloxolan | Different substituents | Lower anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
